molecular formula C13H13N3O5S B3004900 methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate CAS No. 338750-49-5

methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate

Cat. No.: B3004900
CAS No.: 338750-49-5
M. Wt: 323.32
InChI Key: SEWBIHQFHZCAJE-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({(Z)-2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13N3O5S and its molecular weight is 323.32. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “methyl 2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}thiophene-3-carboxylate”, is a boronic ester . Boronic esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s action is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The pharmacokinetics of boronic esters, including this compound, are influenced by their susceptibility to hydrolysis . These compounds are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of the compound, as well as its efficacy and stability, can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .

Properties

IUPAC Name

methyl 2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-3-21-13(19)16-10(17)8(6-14)7-15-11-9(4-5-22-11)12(18)20-2/h4-5,7,15H,3H2,1-2H3,(H,16,17,19)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWBIHQFHZCAJE-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=C(C=CS1)C(=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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